Tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C15H20FNO3 It is a morpholine derivative, characterized by the presence of a tert-butyl group and a fluorophenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate typically involves the reaction of 3-fluoroaniline with tert-butyl 4-chloromorpholine-4-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- Tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate
- Tert-butyl 3-(2-fluorophenyl)morpholine-4-carboxylate
- Tert-butyl 3-(3-chlorophenyl)morpholine-4-carboxylate
Comparison: Tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate is unique due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs, the 3-fluoro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in chemical and pharmacological research.
Properties
IUPAC Name |
tert-butyl 3-(3-fluorophenyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-15(2,3)20-14(18)17-7-8-19-10-13(17)11-5-4-6-12(16)9-11/h4-6,9,13H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHIKWHIMKDSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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